CAY10735
Overview
Description
CAY10735 is an anticancer compound . It inhibits proliferation in a panel of melanoma and breast, pancreatic, and lung cancer cell lines . CAY10735 also inhibits migration of and the epithelial-to-mesenchymal transition (EMT) in A375 and B16/F10 melanoma cells in vitro in a concentration-dependent manner .
Molecular Structure Analysis
The molecular formula of CAY10735 is C44H60FN3O4 . The exact mass is 713.46 and the molecular weight is 713.980 . The elemental analysis shows that it contains C (74.02%), H (8.47%), F (2.66%), N (5.89%), and O (8.96%) .Physical And Chemical Properties Analysis
CAY10735 is a crystalline solid . It is soluble in chloroform and ethanol .Scientific Research Applications
1. Wound Healing in Diabetic Rats
CAY10735, identified as a synthetic leukotriene B4 receptor type 2 (BLT2) agonist, has demonstrated efficacy in accelerating wound healing in diabetic rats. This is achieved through direct stimulation of keratinocytes and indirect stimulation of fibroblasts. Research shows that CAY10735 significantly increases wound closure, re-epithelialization, and granulation in diabetic wounds. The compound directly promotes keratinocyte migration and indirectly enhances fibroblast proliferation by increasing keratinocyte production of TGF-β1 and bFGF (Luo et al., 2017).
2. Development of Novel Wound Healing Promoters
A structure-activity relationship study of CAY10735-based BLT2 agonists highlighted its potential as a valuable starting point for the development of new wound healing promoters. The research into the CAY scaffold has provided insights into creating more effective treatments for wound healing, especially in the context of diabetes (Hernandez‐Olmos et al., 2020).
3. Role in Cell Cycle and Senescence
CAY10603, a variant of CAY compounds, has been shown to act as an effective inhibitor of HDAC6 histone deacetylase. It plays a crucial role in blocking the G1/S phase of the cell cycle in murine fibroblasts transformed with E1A and cHa-ras oncogenes. This leads to a slowdown in cell proliferation and promotes accelerated senescence of the transformed cells (Kukushkin & Svetlikova, 2019).
4. Cancer Research Applications
In the context of lung cancer, research has utilized FISH-based assays with probes targeting chromosomes with known abnormalities in non–small cell lung cancer (NSCLC). This study involved detecting circulating genetically abnormal cells (CACs) in peripheral blood, which correlated significantly with the presence of cancer. Such research indicates the potential of CAY compounds in cancer diagnostics and treatment strategies (Katz et al., 2010).
properties
IUPAC Name |
1-N-[2-[[(4aS,6aR,6aS,6bR,8aR,12aR,14bS)-2,2,6a,6b,9,9,12a-heptamethyl-11-methylidene-10-oxo-1,3,4,5,6,6a,7,8,8a,12,13,14b-dodecahydropicene-4a-carbonyl]amino]ethyl]-1-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H60FN3O4/c1-27-25-40(6)32(39(4,5)34(27)49)15-16-42(8)33(40)14-13-30-31-26-38(2,3)17-19-43(31,20-18-41(30,42)7)35(50)46-23-24-47-36(51)44(21-22-44)37(52)48-29-11-9-28(45)10-12-29/h9-13,31-33H,1,14-26H2,2-8H3,(H,46,50)(H,47,51)(H,48,52)/t31-,32-,33+,40-,41+,42+,43-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGKCNAYWPGAXOU-LBWRYPOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(=C)C(=O)C5(C)C)C)C)C2C1)C)C(=O)NCCNC(=O)C6(CC6)C(=O)NC7=CC=C(C=C7)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)NCCNC(=O)C6(CC6)C(=O)NC7=CC=C(C=C7)F)C)(CC(=C)C(=O)C3(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H60FN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
714.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Anti-CSCs agent-1 |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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